molecular formula C12H11NO4 B8374327 3-Methoxy-4-(2-methyl-1,3-oxazol-5-yl)benzoic acid

3-Methoxy-4-(2-methyl-1,3-oxazol-5-yl)benzoic acid

Cat. No.: B8374327
M. Wt: 233.22 g/mol
InChI Key: SYBSUIWLPFAZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(2-methyl-1,3-oxazol-5-yl)benzoic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-methoxy-4-(2-methyl-1,3-oxazol-5-yl)benzoic acid

InChI

InChI=1S/C12H11NO4/c1-7-13-6-11(17-7)9-4-3-8(12(14)15)5-10(9)16-2/h3-6H,1-2H3,(H,14,15)

InChI Key

SYBSUIWLPFAZHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=C(C=C(C=C2)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a mixture of zinc cyanide(II) (41.3 g), 5-(4-bromo-2-fluorophenyl)-2-methyl-1,3-oxazole (150 g), tris(dibenzylideneacetone)dipalladium(0) (10.8 g), 1,1′-bis(diphenylphosphino)ferrocene (13.0 g), zinc powder (4.60 g) and N,N-dimethylacetamide (600 mL) was stirred to at 120° C. for 1 hr. The reaction mixture was diluted with ethyl acetate (1.4 L), aqueous ammonia (20%, 100 mL) and water (700 mL) were added, and the mixture was filtered through celite. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were is washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. To a mixture of the residue in DMF (880 mL) was added dropwise sodium methoxide (28% methanol solution, 170 g) at 0° C., the mixture was stirred at room temperature for 4 hr, and ice water (300 g) was added. The resulting solid was collected by filtration, washed with water, and added to 6N hydrochloric acid (1.3 L). The reaction mixture was heated under reflux for 2 days, and allowed to cool to room temperature. The resulting solid was collected by filtration, washed with water, subjected to azeotropic distillation with toluene and dried under reduced pressure to give the title compound (93.0 g).
[Compound]
Name
zinc cyanide(II)
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
catalyst
Reaction Step One
Quantity
13 g
Type
catalyst
Reaction Step One
Name
Quantity
4.6 g
Type
catalyst
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.